

Spectroscopic Data Interpretation for the Characterization of Isophysalin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isophysalin G	
Cat. No.:	B15594031	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Isophysalin G, a member of the withanolide class of natural products isolated from plants of the Physalis genus, has garnered interest for its potential biological activities. The precise structural elucidation of this complex seco-steroid is fundamental for further research and development. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **Isophysalin G**.

Spectroscopic Data Summary

The structural confirmation of **Isophysalin G** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supplemented by Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of **Isophysalin G**. The assignments for both ¹H and ¹³C NMR are critical for its definitive identification. The structure of Physalin G was revised, and its NMR signals were assigned by 2D-NMR for the first time in a notable study.[1]

Table 1: 13C NMR Spectroscopic Data for Isophysalin G

Carbon No.	Chemical Shift (δc) in ppm
Data unavailable in search results	Data unavailable in search results

Table 2: 1H NMR Spectroscopic Data for Isophysalin G

Proton No.	Chemical Shift (δH) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-7	4.43	dd	3.6, 1.7
Other data unavailable in search results	Data unavailable in search results	Data unavailable in search results	Data unavailable in search results

Note: The complete ¹³C and ¹H NMR data tables are not fully available in the provided search results. The referenced paper, "Chemical constituents from Physalis alkekengi and structural revision of physalin G," contains a comprehensive Table 1 with ¹³C NMR data which should be consulted for the complete assignment.[1] Key 2D NMR correlations such as HMBC and COSY are also instrumental in these assignments.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRESIMS) is employed to determine the elemental composition and exact mass of **Isophysalin G**, confirming its molecular formula. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, aiding in the structural elucidation.

Table 3: Mass Spectrometry Data for Isophysalin G

Technique	Ionization Mode	Observed m/z	Molecular Formula
HRESIMS	Data unavailable	Data unavailable	Data unavailable
MS/MS Fragments	Data unavailable	Data unavailable	Data unavailable

Note: A study on the biosynthesis of physalins utilized Physalin G as a standard and investigated its MS/MS fragmentation behavior, which can be a valuable reference for its mass spectrometric characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of chromophores such as α,β -unsaturated ketones.

Table 4: UV-Vis Spectroscopic Data for Isophysalin G

Solvent	λmax (nm)
Data unavailable	Data unavailable

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies.

Table 5: IR Spectroscopic Data for Isophysalin G

Functional Group	Wavenumber (cm⁻¹)
Data unavailable	Data unavailable

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and verification of spectroscopic data. The following sections outline the typical protocols for the spectroscopic analysis of physalins like **Isophysalin G**.

NMR Spectroscopy

Sample Preparation: A few milligrams of purified **Isophysalin G** are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or (CD₃)₂CO) in a standard 5 mm NMR tube. The choice of solvent is critical and should be reported.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

- ¹H NMR: Standard parameters include a 30-degree pulse, an acquisition time of approximately 3-4 seconds, and a relaxation delay of 1-2 seconds.
- 13C NMR: A proton-decoupled experiment is usually performed with a 45-degree pulse, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans to improve the signal-to-noise ratio.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters provided by the spectrometer manufacturer are generally used, with optimization of mixing times and delays as needed for the specific molecule.

Mass Spectrometry (HRESIMS)

Sample Preparation: A dilute solution of **Isophysalin G** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation and Parameters: High-resolution mass spectra are obtained using a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

- Ionization: Electrospray ionization (ESI) is a common technique for withanolides.
- Mass Analyzer: The instrument is operated in a high-resolution mode to achieve accurate mass measurements (typically with an error of < 5 ppm).
- MS/MS: For fragmentation studies, a precursor ion corresponding to the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺ is isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen. The resulting fragment ions are then mass-analyzed.

UV-Vis Spectroscopy

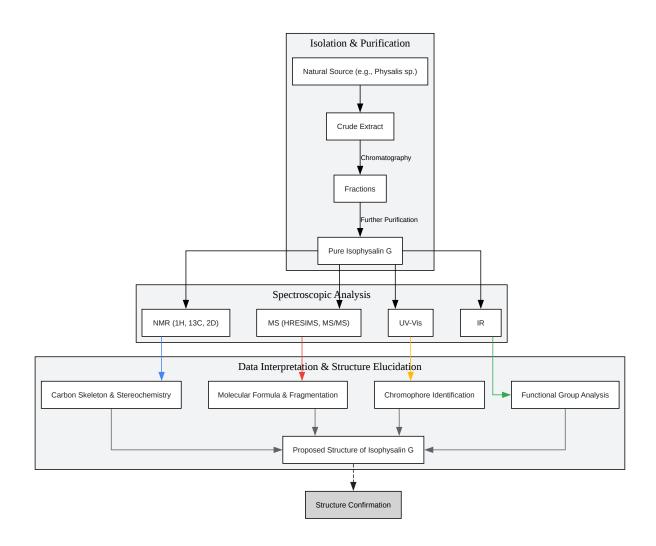
Sample Preparation: A solution of **Isophysalin G** of a known concentration is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

Instrumentation and Parameters: A dual-beam UV-Vis spectrophotometer is used to record the spectrum.

- Wavelength Range: Typically scanned from 200 to 400 nm.
- Blank: The spectrum of the pure solvent is recorded as a baseline and subtracted from the sample spectrum.
- Data: The wavelength of maximum absorption (λmax) is reported.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.


Instrumentation and Parameters: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

- Wavelength Range: Typically scanned from 4000 to 400 cm⁻¹.
- Background: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.
- Data: The positions of the major absorption bands (in cm⁻¹) and their corresponding functional group assignments are reported.

Visualization of Experimental Workflow

The logical flow of spectroscopic data interpretation for natural product characterization, such as that for **Isophysalin G**, can be visualized as follows:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data Interpretation for the Characterization of Isophysalin G: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594031#spectroscopic-data-interpretation-for-isophysalin-g-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com